molecular formula C13H16N2O5 B1386102 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid CAS No. 942474-64-8

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

Cat. No. B1386102
CAS RN: 942474-64-8
M. Wt: 280.28 g/mol
InChI Key: MTYJFJLVTITZPT-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is a chemical compound with the IUPAC name 4-(2,6-dimethyl-4-morpholinyl)benzoic acid . It has a molecular weight of 235.28 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of morpholines, which includes the 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .


Molecular Structure Analysis

The InChI code for 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is 1S/C13H17NO3/c1-9-7-14(8-10(2)17-9)12-5-3-11(4-6-12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid include a molecular weight of 235.28 . It is a powder that is stored at room temperature .

Safety and Hazards

The safety information for 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)11-4-3-10(13(16)17)5-12(11)15(18)19/h3-5,8-9H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYJFJLVTITZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655679
Record name 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

CAS RN

942474-64-8
Record name 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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